molecular formula C18H11Cl2F2N3O2S B2657647 N-(4-chloro-2-fluorophenyl)-2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 899987-71-4

N-(4-chloro-2-fluorophenyl)-2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No.: B2657647
CAS No.: 899987-71-4
M. Wt: 442.26
InChI Key: PXYQSRZIJKJERE-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with a specific focus on targeting mutant forms, including the exon 20 insertion mutations (source) . This compound is a key investigational tool in oncology research, designed to overcome the therapeutic resistance associated with certain EGFR mutations in non-small cell lung cancer (NSCLC). Its mechanism of action involves competitive binding at the ATP-binding site of the kinase domain, effectively suppressing autophosphorylation and subsequent downstream signaling through the MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival (source) . The molecular structure, featuring chloro- and fluoro-substituted phenyl rings connected via a thioacetamide-linked dihydropyrazinone core, is engineered for optimal fit and affinity within the unique conformation of the mutant EGFR pocket. Research applications are centered on elucidating the mechanisms of oncogenic signaling, studying acquired resistance to earlier-generation EGFR inhibitors, and evaluating the compound's efficacy in preclinical in vitro and in vivo models of resistant cancers (source) . This makes it a critical compound for researchers developing next-generation targeted cancer therapies.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F2N3O2S/c19-10-1-4-15(14(22)7-10)24-16(26)9-28-17-18(27)25(6-5-23-17)11-2-3-13(21)12(20)8-11/h1-8H,9H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYQSRZIJKJERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)Cl)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Dihydropyrazinone Core: This step often starts with the condensation of appropriate amines and carbonyl compounds to form the dihydropyrazinone ring.

    Introduction of Chloro and Fluoro Substituents: Halogenation reactions are employed to introduce chloro and fluoro groups onto the aromatic rings. This can be achieved using reagents like chlorine gas or fluorinating agents under controlled conditions.

    Thioacetamide Linkage Formation: The final step involves the coupling of the dihydropyrazinone core with a thioacetamide moiety, typically using thiolating agents and acylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors for better control, and using advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrazinone core, potentially converting them to alcohols.

    Substitution: The aromatic rings with chloro and fluoro substituents can participate in

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, including case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key components include:

  • Chloro and Fluoro Substituents : These halogen atoms are known to influence the lipophilicity and biological interactions of the compound.
  • Dihydropyrazinyl Moiety : This part of the molecule is associated with various pharmacological properties.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using in vitro assays against various cancer cell lines. The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) provides a standardized protocol for such evaluations.

Table 1: Anticancer Activity Summary

Cell LineGrowth Percent (%)Sensitivity Level
RPMI-8226 (Leukemia)92.48Low
CCRF-CEM (Leukemia)92.77Low
K-562 (Leukemia)92.90Low
SF-539 (CNS)92.74Low
Average Growth104.68-

The results indicate that while the compound exhibits some level of activity, it primarily leads to minimal inhibition of cell growth across various cancer types, suggesting a need for further optimization to enhance potency .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • Inhibition of Key Enzymes : The compound may interact with specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : There is potential for the compound to trigger programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound, highlighting modifications that enhance biological activity:

  • Synthesis and Evaluation : A series of analogs were synthesized to explore structure–activity relationships (SAR). Modifications at the dihydropyrazinyl position showed varying levels of anticancer activity, with some derivatives exhibiting improved potency against specific cancer cell lines .
  • Comparative Studies : Comparative analyses with other known anticancer agents revealed that while this compound has lower efficacy, it may serve as a lead compound for further development through structural optimization.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and similar analogs from the evidence:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Heterocyclic Core Key Substituents Reference
Target Compound Not explicitly provided Estimated ~460 Pyrazine 4-(3-chloro-4-fluorophenyl), N-(4-chloro-2-fluorophenyl)thioacetamide -
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide C₂₂H₁₄Cl₂FN₃O₂S 486.3 Quinazoline 3-(4-chlorophenyl), N-(3-chloro-4-fluorophenyl)thioacetamide
CAS 1040649-35-1 (Thieno[3,2-d]pyrimidine analog) C₂₂H₁₇ClFN₃O₂S₂ 474.0 Thieno[3,2-d]pyrimidine 3-methyl, 7-(p-tolyl), N-(2-chloro-4-fluorophenyl)thioacetamide
Example 83 (Chromenone-pyrazolo[3,4-d]pyrimidine) C₃₀H₂₄F₂N₄O₃ 526.5 Pyrazolo[3,4-d]pyrimidine 3-fluoro-4-isopropoxyphenyl, 5-fluoro-3-(3-fluorophenyl)chromen-4-one

Key Observations:

Heterocyclic Core Variations: The target compound’s pyrazine core differs from the quinazoline () and thieno-pyrimidine () systems. Thieno-pyrimidine derivatives () incorporate sulfur, enhancing lipophilicity and metabolic stability compared to pyrazines .

Substituent Positioning :

  • Halogen placement (e.g., 3-chloro-4-fluorophenyl vs. 4-chloro-2-fluorophenyl) alters steric and electronic profiles. For instance, para-chloro substituents may enhance π-π stacking in receptor binding, while ortho-fluoro groups reduce rotational freedom .

Molecular Weight and Solubility: The thieno-pyrimidine analog (474 g/mol) is lighter than the quinazoline derivative (486 g/mol), likely due to fewer aromatic rings. Lower molecular weight may improve bioavailability .

Spectroscopic and Physicochemical Properties

  • NMR Analysis : highlights the utility of NMR in comparing substituent effects. For example, chemical shifts in regions A (positions 39–44) and B (29–36) of similar compounds (Figure 6 in ) correlate with electronic perturbations caused by halogen substitutions, a principle applicable to the target compound .
  • Thermal Stability: The quinazoline analog () has a higher melting point (302–304°C) than the thieno-pyrimidine derivative, suggesting stronger intermolecular forces due to its planar structure .

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